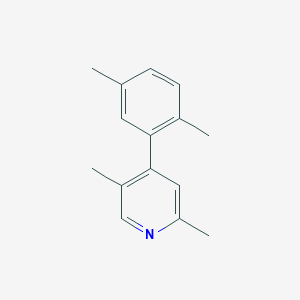![molecular formula C29H27NO3 B11494276 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11494276.png)
3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by the introduction of the hydroxy, oxo, and phenylprop-2-en-1-yl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct positioning of these groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenylprop-2-en-1-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group yields an alcohol.
Scientific Research Applications
3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methyl-2-oxobutanoic acid
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-benzoic acid
- 2-Hydroxy-6-oxo-2,4-heptadienoic acid
Uniqueness
Compared to similar compounds, 3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a unique combination of functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H27NO3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-[(E)-3-phenylprop-2-enyl]indol-2-one |
InChI |
InChI=1S/C29H27NO3/c31-27(24-17-16-22-12-4-5-13-23(22)19-24)20-29(33)25-14-6-7-15-26(25)30(28(29)32)18-8-11-21-9-2-1-3-10-21/h1-3,6-11,14-17,19,33H,4-5,12-13,18,20H2/b11-8+ |
InChI Key |
SHDQAMIFOJALCO-DHZHZOJOSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)C/C=C/C5=CC=CC=C5)O |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC=CC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methoxybenzyl)-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11494200.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11494201.png)
![N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine](/img/structure/B11494205.png)
![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B11494209.png)

![2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11494225.png)
![1-{[4-(4-Nitrophenoxy)phenyl]sulfonyl}-5-oxoproline](/img/structure/B11494226.png)
![6-{[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11494239.png)
![2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B11494244.png)
![5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11494245.png)
![1-[(Phenylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B11494263.png)
![methyl 4-{[(3-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11494270.png)
![N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide](/img/structure/B11494283.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide](/img/structure/B11494288.png)
